(S)-1-(thiazol-2-yl)ethanamine hydrochloride
Description
(S)-1-(Thiazol-2-yl)ethanamine hydrochloride (CAS: 623143-42-0) is a chiral amine derivative featuring a thiazole ring, a five-membered heterocycle containing sulfur and nitrogen. The compound’s molecular formula is C₅H₉ClN₂S, with a molecular weight of 164.65 g/mol. It is synthesized as a hydrochloride salt to enhance stability and aqueous solubility . This compound is widely utilized in pharmaceutical and agrochemical research, particularly as a building block for synthesizing bioactive molecules. Its (S)-enantiomeric purity (≥95%) is critical for applications requiring stereoselectivity, such as enzyme-targeted drug design . Commercial availability is noted at industrial grade (99% purity), with typical packaging in 25 kg drums .
Properties
IUPAC Name |
(1S)-1-(1,3-thiazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c1-4(6)5-7-2-3-8-5;/h2-4H,6H2,1H3;1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQZMXLICFMMGL-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=CS1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(thiazol-2-yl)ethanamine hydrochloride typically involves the reaction of thiazole derivatives with appropriate amine precursors. One common method includes the condensation of 2-aminothiazole with an aldehyde or ketone, followed by reduction to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve catalytic hydrogenation or other reduction techniques to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(thiazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The thiazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Chemical Applications
Synthesis Building Block
(S)-1-(thiazol-2-yl)ethanamine hydrochloride serves as an important building block in organic synthesis. Its thiazole ring structure allows for the development of more complex molecules through various chemical reactions, including:
- Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, making it useful for synthesizing derivatives with varied biological activities.
- Coupling Reactions: It can be used in coupling reactions to create larger molecular frameworks, which are essential in drug development.
Table 1: Key Chemical Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Substitution | Nucleophilic substitution with electrophiles |
| Coupling | Formation of larger compounds via cross-coupling |
| Functionalization | Introduction of functional groups to enhance reactivity |
Biological Applications
Potential Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Anticancer Properties
Studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells. This compound is being investigated for its potential to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.
Table 2: Biological Activities of this compound
| Activity Type | Target | Effect |
|---|---|---|
| Antimicrobial | Various bacterial strains | Inhibition of growth |
| Anticancer | Cancer cell lines | Induction of apoptosis |
Medicinal Applications
Drug Development
The compound's ability to interact with biological targets makes it a candidate for drug development. Researchers are exploring its use as a lead compound for new pharmaceuticals aimed at treating infections and cancers.
Mechanism of Action
The proposed mechanism involves binding to specific receptors or enzymes, modulating their activity to exert therapeutic effects. For instance, it may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
Industrial Applications
Specialty Chemicals Production
this compound is utilized in the production of specialty chemicals due to its reactivity and stability. It can serve as an intermediate in the synthesis of agrochemicals and other industrial products.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through the mitochondrial pathway. Flow cytometry analysis indicated increased levels of reactive oxygen species (ROS), leading to cell death.
Mechanism of Action
The mechanism of action of (S)-1-(thiazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding and other interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Enantiomeric and Racemic Forms
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| (R)-1-(Thiazol-2-yl)ethanamine HCl | 1427063-33-9 | C₅H₉ClN₂S | 164.65 | R-enantiomer; distinct stereochemical activity |
| 1-(Thiazol-2-yl)ethanamine HCl (racemic) | 947662-64-8 | C₅H₉ClN₂S | 164.65 | Racemic mixture; lower enantiopurity |
The (S)-enantiomer exhibits distinct biological interactions compared to its (R)-counterpart, particularly in chiral recognition processes .
Salt Forms and Substituted Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| 1-(Thiazol-2-yl)ethanamine dihydrochloride | 92932-33-7 | C₅H₁₀Cl₂N₂S | 201.12 | Dihydrochloride salt; higher solubility in polar solvents |
| 2-(1,3-Thiazol-2-yl)ethanamine diHCl | 56933-57-4 | C₄H₉Cl₂N₂S | 187.10 | Extended ethylamine chain; altered pharmacokinetics |
Dihydrochloride salts improve aqueous solubility, making them preferable for formulations requiring high bioavailability. The ethylamine chain extension in 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride modifies lipophilicity, impacting membrane permeability .
Heterocyclic Variations
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| 1-(Benzo[d]thiazol-2-yl)ethanamine HCl | - | C₉H₁₁ClN₂S | 214.72 | Benzothiazole ring; increased aromaticity and lipophilicity |
| 2-(1,3,4-Thiadiazol-2-yl)ethanamine diHCl | 1523571-16-5 | C₄H₉Cl₂N₃S | 202.11 | Thiadiazole ring; enhanced electron deficiency |
| (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine HCl | 935667-21-3 | C₆H₈ClFN₃ | 183.60 | Pyrimidine ring; potential nucleobase mimicry |
- Benzothiazole derivatives (e.g., 1-(Benzo[d]thiazol-2-yl)ethanamine HCl) exhibit higher molecular weight and lipophilicity, favoring blood-brain barrier penetration .
- Thiadiazole analogues are more electron-deficient, enhancing reactivity in electrophilic substitutions .
- Pyrimidine-containing variants (e.g., 5-fluoropyrimidin-2-yl) are explored in antiviral and anticancer agents due to structural similarity to nucleic acids .
Functional Group Modifications
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| 2-[(1-Methyl-1H-imidazol-2-yl)thio]ethanamine HCl | 1185438-89-4 | C₆H₁₂ClN₃S | 193.69 | Imidazole-thioether moiety; altered basicity and metal coordination |
| (S)-1-(3,4-Difluorophenyl)ethanamine HCl | 1217473-52-3 | C₈H₉ClF₂N | 204.62 | Aromatic fluorine substituents; increased metabolic stability |
- Fluorinated aromatic derivatives resist oxidative metabolism, prolonging half-life in vivo .
Biological Activity
(S)-1-(Thiazol-2-yl)ethanamine hydrochloride is a thiazole-based compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by data tables and relevant research findings.
- Chemical Formula : C₅H₉ClN₂S
- Molecular Weight : 164.65 g/mol
- CAS Number : 2323582-65-4
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study focused on various thiazole derivatives, including this compound, indicated moderate antibacterial activity against common pathogens.
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Compound 1 | 0.17 | 0.23 |
| Compound 2 | 0.23 | 0.47 |
| This compound | TBD | TBD |
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values suggest that the compound may be effective against strains such as E. coli and Staphylococcus aureus, although further studies are required to establish its efficacy comprehensively .
Anticancer Activity
Thiazole compounds are also being investigated for their potential as anticancer agents. A review highlighted several thiazole derivatives with promising cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
In a comparative study of different thiazole derivatives, including this compound, the following results were observed:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT116 | 1.61 ± 1.92 |
| Compound B | HepG2 | 1.98 ± 1.22 |
| This compound | Jurkat | TBD |
The structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring could enhance cytotoxic activity, with specific substituents contributing to increased potency .
Neuroprotective Effects
Emerging research suggests that thiazole derivatives may possess neuroprotective properties. For example, compounds similar to this compound have been evaluated in models of neurodegeneration.
Neuroprotection Case Study
A study investigating the neuroprotective effects of thiazole derivatives demonstrated:
| Compound | Model Used | Protective Effect |
|---|---|---|
| Compound X | In vitro neuronal model | Significant |
| This compound | TBD | TBD |
The findings indicate potential mechanisms involving modulation of signaling pathways related to cell survival and apoptosis .
Q & A
Q. Q1: What are the optimal synthetic routes for producing enantiomerically pure (S)-1-(thiazol-2-yl)ethanamine hydrochloride?
Methodological Answer: Enantioselective synthesis can be achieved via asymmetric reduction of the corresponding ketone precursor using catalysts like Corey-Bakshi-Shibata (CBS) or enzymatic methods. For example, (R)-configured analogs (e.g., (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine) are synthesized via reductive amination of thiazole-containing ketones, followed by resolution using chiral auxiliaries or chromatography . Key variables include reaction temperature (typically 0–25°C), solvent polarity (e.g., THF or ethanol), and catalyst loading (1–5 mol%). Post-synthesis, confirm enantiopurity via chiral HPLC or polarimetry.
Q. Q2: How can researchers characterize the stability of this compound under varying pH and temperature conditions?
Methodological Answer: Stability studies should include:
- pH-dependent degradation : Incubate the compound in buffered solutions (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS or NMR to identify hydrolysis products (e.g., thiazole ring opening or amine deprotonation).
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. For aqueous solutions, autoclave at 121°C for 15 minutes to test sterilization compatibility .
Advanced Research Questions
Q. Q3: How can density functional theory (DFT) models predict the electronic and steric effects of substituents on the thiazole ring in this compound?
Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* level) can optimize the molecular geometry and compute frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example:
- Electron-withdrawing groups (e.g., -F, -Cl) increase electrophilicity at the thiazole’s C2 position, altering binding affinities in biological targets.
- Steric maps generated via molecular dynamics (MD) simulations reveal conformational flexibility of the ethylamine side chain, which impacts interactions with chiral receptors .
Q. Q4: How can contradictory spectroscopic data (e.g., NMR chemical shifts vs. X-ray crystallography) for this compound be resolved?
Methodological Answer: Contradictions often arise from:
- Solvent effects : NMR shifts vary in DMSO vs. CDCl₃ due to hydrogen bonding. Compare with solid-state IR or Raman spectra to identify solvent-free conformers.
- Crystal packing effects : Single-crystal XRD resolves absolute configuration and hydrogen-bonding networks, which may differ from solution-phase NMR data. For example, the hydrochloride salt’s ionic interactions in the solid state can distort bond angles vs. solution .
Q. Q5: What strategies mitigate off-target interactions when designing derivatives of this compound for receptor-binding studies?
Methodological Answer:
- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bond donors (e.g., -NH₃⁺) and π-π stacking moieties (thiazole ring).
- Selective functionalization : Introduce substituents at the thiazole’s C4/C5 positions to sterically block non-target binding pockets. For example, 4-methyl groups reduce affinity for monoamine oxidases while retaining activity at histamine receptors .
Key Considerations for Experimental Design
- Stereochemical integrity : Use chiral stationary phases (CSPs) during purification to prevent racemization .
- Counterion effects : Replace hydrochloride with besylate or tosylate salts to modulate solubility and crystallinity .
- Biological assays : Include negative controls (e.g., enantiomerically pure (R)-isomer) to validate target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
